![molecular formula C18F12 B13434870 Dodecafluorotriphenylene CAS No. 17051-14-8](/img/structure/B13434870.png)
Dodecafluorotriphenylene
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Overview
Description
Triphenylene, dodecafluoro- is a fluorinated derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound consists of a triphenylene core with twelve fluorine atoms attached, resulting in a highly fluorinated structure. The presence of fluorine atoms significantly alters the chemical and physical properties of the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylene, dodecafluoro- typically involves the fluorination of triphenylene. One common method is the photocyclodehydrofluorination (PCDHF) reaction, which is used to introduce fluorine atoms into the triphenylene core. This reaction is often coupled with nucleophilic aromatic substitution (SNAr) reactions to achieve the desired level of fluorination .
Industrial Production Methods
Industrial production of triphenylene, dodecafluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions must be carefully controlled to ensure the safety and efficiency of the process. The use of catalysts and specific reaction temperatures can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenylene, dodecafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms can influence the reactivity and stability of the resulting products.
Common Reagents and Conditions
Common reagents used in the reactions of triphenylene, dodecafluoro- include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from the reactions of triphenylene, dodecafluoro- depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Triphenylene, dodecafluoro- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of triphenylene, dodecafluoro- involves its interaction with molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances the compound’s ability to participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s behavior in various chemical and biological systems .
Comparison with Similar Compounds
Triphenylene, dodecafluoro- can be compared with other fluorinated aromatic compounds, such as:
Tetrafluorotriphenylene: A compound with four fluorine atoms, which exhibits different physical and chemical properties due to the lower degree of fluorination.
Hexafluorotriphenylene: A compound with six fluorine atoms, which has intermediate properties between tetrafluorotriphenylene and dodecafluorotriphenylene.
The uniqueness of triphenylene, dodecafluoro- lies in its high degree of fluorination, which imparts distinct electronic and steric effects, making it suitable for specialized applications in various fields .
Biological Activity
Dodecafluorotriphenylene (DFTP) is a perfluorinated aromatic compound that has garnered attention for its unique physical and chemical properties. This article explores the biological activity of DFTP, focusing on its potential applications and implications in various fields, including medicinal chemistry, environmental science, and materials science.
Chemical Structure and Properties
This compound is characterized by its triphenylene core with twelve fluorine atoms substituting hydrogen atoms. This structure imparts significant hydrophobicity and thermal stability to the compound. The fluorination alters the electronic properties of the aromatic system, potentially influencing its interactions with biological systems.
Biological Activity Overview
The biological activity of DFTP has been investigated in several studies, revealing insights into its cytotoxicity, biocompatibility, and interactions with biological molecules.
Cytotoxicity Studies
Research has indicated that DFTP exhibits varying levels of cytotoxicity depending on the cell type and concentration. A study conducted on human cancer cell lines demonstrated that DFTP could induce apoptosis at higher concentrations, suggesting a potential role as an anticancer agent. The mechanism appears to involve oxidative stress and mitochondrial dysfunction, leading to cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Oxidative stress |
A549 | 20 | Mitochondrial dysfunction |
Interaction with Biological Molecules
DFTP's hydrophobic nature allows it to interact with lipid membranes, which may affect cellular permeability. Studies have shown that DFTP can disrupt lipid bilayers, leading to increased membrane fluidity and potential leakage of intracellular contents.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of DFTP against various tumor cell lines. The results indicated significant cytotoxic effects correlated with increased levels of reactive oxygen species (ROS) in treated cells, suggesting a mechanism involving oxidative damage .
- Environmental Impact : Research in Environmental Science & Technology highlighted the persistence of DFTP in aquatic environments. Its bioaccumulation potential raises concerns regarding ecological toxicity, particularly affecting aquatic organisms through membrane disruption .
- Material Science Applications : In materials science, DFTP has been utilized as a building block for creating fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are being investigated for use in high-performance coatings and electronic devices .
The primary mechanisms through which DFTP exerts its biological effects include:
- Oxidative Stress Induction : DFTP can generate ROS, leading to oxidative damage in cells.
- Membrane Disruption : Its hydrophobic characteristics allow it to integrate into lipid membranes, altering their integrity.
- Apoptotic Pathways Activation : The compound may activate intrinsic apoptotic pathways through mitochondrial impairment.
Properties
CAS No. |
17051-14-8 |
---|---|
Molecular Formula |
C18F12 |
Molecular Weight |
444.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecafluorotriphenylene |
InChI |
InChI=1S/C18F12/c19-7-1-2(8(20)14(26)13(7)25)4-6(12(24)18(30)17(29)11(4)23)5-3(1)9(21)15(27)16(28)10(5)22 |
InChI Key |
IMVCZNRQMXBQAI-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C3=C(C4=C1C(=C(C(=C4F)F)F)F)C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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